molecular formula C16H19N5O5 B15141764 Obeldesivir CAS No. 2647441-36-7

Obeldesivir

Cat. No.: B15141764
CAS No.: 2647441-36-7
M. Wt: 361.35 g/mol
InChI Key: YIHPGVCWGSURHO-VSBTWAGUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of obeldesivir involves the esterification of GS-441524 with isobutyric acid. The process begins with the protection of the hydroxyl groups on GS-441524 using acetonide protection. This intermediate is then coupled with isobutyric acid using carbodiimide as a coupling agent. The final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Obeldesivir undergoes hydrolysis to release its parent nucleoside, GS-441524. This hydrolysis is facilitated by esterases present in the body . The released GS-441524 is then phosphorylated to its active triphosphate form, GS-443902, which exhibits broad-spectrum antiviral activity .

Common Reagents and Conditions

Major Products Formed

    Hydrolysis Product: GS-441524

    Phosphorylation Product: GS-443902

Properties

CAS No.

2647441-36-7

Molecular Formula

C16H19N5O5

Molecular Weight

361.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1

InChI Key

YIHPGVCWGSURHO-VSBTWAGUSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O

Origin of Product

United States

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